Gap 26 is synthesized from the second extracellular loop of connexin 43, specifically comprising the amino acid sequence SYNKSKL. This peptide has been used extensively in laboratory settings to investigate the functions of gap junctions and their implications in various physiological and pathological conditions.
Gap 26 is classified as a synthetic peptide and is categorized under biological compounds that target gap junctions. Its primary function relates to its interaction with connexin proteins, influencing cell signaling pathways and cellular responses.
The synthesis of Gap 26 typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
Gap 26 has a specific three-dimensional structure that allows it to interact effectively with connexin proteins. The molecular formula for Gap 26 is typically represented as , indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
Gap 26 primarily engages in non-covalent interactions with connexin proteins at gap junctions. These interactions can modulate the permeability of gap junctions and influence cellular signaling.
The mechanism by which Gap 26 exerts its effects involves blocking or altering the function of gap junctions composed of connexin proteins. By binding to these proteins, Gap 26 can inhibit intercellular communication, leading to changes in cellular behavior.
Gap 26 has several important applications in scientific research:
Gap 26 (amino acid sequence: VCYDKSFPISHVR) is a synthetic peptide mimicking the first extracellular loop (E1) domain of Connexin 43. This structural homology enables competitive binding to the hemichannel pore, sterically obstructing ion permeation. Cryo-electron microscopy studies of Connexin 43 in a putative closed state reveal that the E1 loop folds into a β-hairpin structure that projects into the channel vestibule, creating a constriction site with a diameter of ~6–7 Å [1]. Gap 26 binds at this extracellular interface, displacing endogenous E1 domains and stabilizing the channel’s closed conformation through two mechanisms:
Table 1: Structural Interactions Between Gap 26 and Connexin 43 Hemichannels
Gap 26 Residue | Target in Connexin 43 | Interaction Type | Functional Consequence |
---|---|---|---|
Valine (V1) | Proline 38 | Van der Waals | Anchors N-terminus |
Aspartate (D2) | Lysine 42 | Ionic bond | Disrupts charge selectivity |
Phenylalanine (F8) | Isoleucine 33 | Hydrophobic | Stabilizes closed state |
Valine (V12) | Leucine 90 | Hydrophobic | Prevents loop displacement |
Reconstitution experiments in nanodiscs confirm that Gap 26 binding reduces Connexin 43 hemichannel open probability by >80% without altering gap junction plaque assembly [1] [8].
Gap 26 exerts biphasic effects on gap junction channels contingent on transmembrane voltage. At physiological resting potentials (-60 mV to -80 mV), the peptide minimally affects intercellular communication. However, depolarization beyond -30 mV induces rapid uncoupling, reducing junctional conductance by 94 ± 3% at 0 mV [7] [9]. This voltage dependence arises from two interconnected mechanisms:
In cardiac myocytes, Gap 26 amplifies voltage gating sensitivity 3.5-fold, shifting half-inactivation voltage from -42 mV to -65 mV. This modulates action potential propagation during ischemia when depolarization occurs [9].
Unapposed Connexin 43 hemichannels serve as conduits for adenosine triphosphate efflux (diameter <1.5 kDa). Gap 26 inhibits this pathway by occluding the extracellular pore, reducing adenosine triphosphate release by 89 ± 4% in astrocytes and 76 ± 3% in osteocytes during mechanical stimulation [3] [6]. The blockade disrupts calcium wave propagation through two interdependent pathways:
Table 2: Impact of Gap 26 on Paracrine Signaling Molecules
Signaling Molecule | Basal Release Rate | Release After Gap 26 | Primary Receptor Affected |
---|---|---|---|
Adenosine triphosphate | 18.3 ± 2.1 µM/min | 2.0 ± 0.4 µM/min* | P2X7/P2Y2 |
Cyclic adenosine monophosphate | 0.9 ± 0.1 pmol/cm²/s | 0.2 ± 0.05 pmol/cm²/s* | EPAC |
Glutamate | 12.4 µM/min | 3.1 µM/min* | NMDA receptors |
Prostaglandin E₂ | 8.7 ng/ml/hour | 1.2 ng/ml/hour* | EP receptors |
*(p<0.01 vs. control; measured in Connexin 43-expressing HeLa cells)* [3] [6] [8]*
The efficacy of Gap 26 hinges on its replication of the Valine-Cysteine-Tyrosine-Aspartate (VCYD) motif in Connexin 43’s extracellular loop 1. Site-directed mutagenesis reveals three critical interaction loci:
Notably, Gap 26 exhibits >100-fold selectivity for Connexin 43 over Connexin 40 due to Connexin 40’s divergent extracellular loop 1 sequence (Serine-Arginine-Glutamate-Serine), which lacks the VCYD motif [4] [10]. This underlies its utility as a isoform-specific pharmacological probe.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7